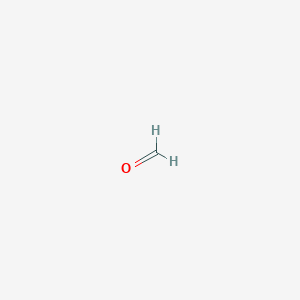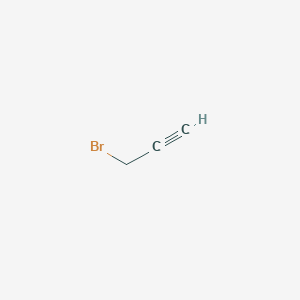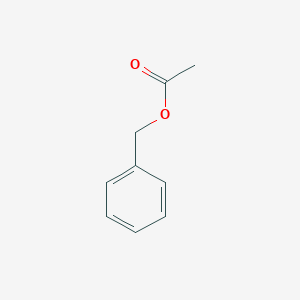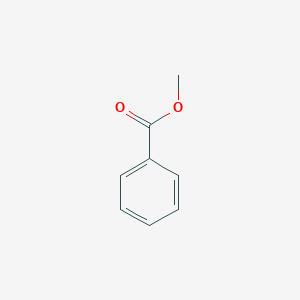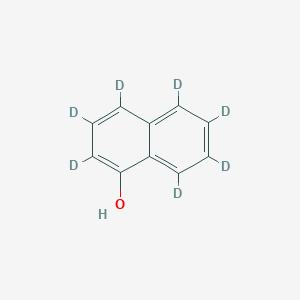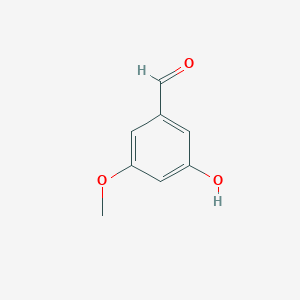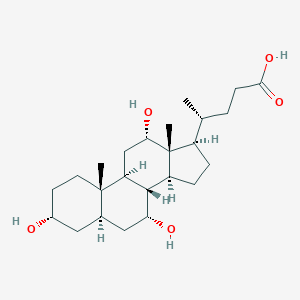
アロコール酸
概要
説明
酢酸トコフェロールは、ビタミンE酢酸としても知られており、ビタミンEの一種で、栄養補助食品やスキンケア製品に広く使用されています。これは、トコフェロールと酢酸のエステルであり、安定性を提供し、化合物の保存期間を延ばします。 酢酸トコフェロールは、抗酸化作用で知られており、フリーラジカルによる細胞損傷から保護するのに役立ちます .
2. 製法
合成ルートと反応条件: 酢酸トコフェロールは、トコフェロールを酢酸とエステル化することで合成されます。反応は通常、硫酸などの酸触媒を使用し、エステル化プロセスを促進します。 反応は、制御された温度と圧力の条件下で行われ、高収率と純度を確保します .
工業生産方法: 工業では、酢酸トコフェロールは、触媒の存在下でトコフェロールと無水酢酸を反応させることで製造されます。反応混合物は次に、蒸留や結晶化などの技術を使用して精製され、最終生成物が得られます。 この方法は、酢酸トコフェロールを安定した品質で大量生産することを保証します .
科学的研究の応用
酢酸トコフェロールは、次のものを含む、科学研究で幅広い用途があります。
作用機序
酢酸トコフェロールは、主にその抗酸化作用によって作用を発揮します。水素原子を供与することでフリーラジカルを中和し、細胞膜やその他の生体分子の酸化損傷を予防します。 この化合物は、低密度リポタンパク質(LDL)の酸化を阻害し、ヒト内皮細胞のアポトーシスを減少させることも知られています . さらに、酢酸トコフェロールは細胞シグナル伝達経路や遺伝子発現を調節することができ、抗炎症作用と保護作用に寄与しています .
準備方法
Synthetic Routes and Reaction Conditions: Tocopherol acetate is synthesized by esterifying tocopherol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, tocopherol acetate is produced by reacting tocopherol with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product. This method ensures large-scale production of tocopherol acetate with consistent quality .
化学反応の分析
反応の種類: 酢酸トコフェロールは、次のものを含むさまざまな化学反応を起こします。
酸化: 酢酸トコフェロールは、酸化されてトコフェリルキノンを生成することができ、これは抗酸化作用が低下した化合物です.
加水分解: 水と酸または塩基触媒の存在下で、酢酸トコフェロールは加水分解されて、遊離トコフェロールと酢酸を放出することができます.
一般的な試薬と条件:
生成される主な生成物:
酸化: トコフェリルキノン
加水分解: 遊離トコフェロールと酢酸
類似化合物との比較
酢酸トコフェロールは、次のものを含む、いくつかのトコフェロールエステルの1つです。
- ニコチン酸トコフェリル
- リノール酸トコフェリル
- コハク酸トコフェリル
独自性:
- 安定性: 酢酸トコフェロールは、酢酸によるエステル化により、遊離トコフェロールよりも安定しています。酢酸は、ヒドロキシル基を酸化から保護します .
- バイオアベイラビリティ: 酢酸トコフェロールは、遊離トコフェロールよりもバイオアベイラビリティが低いですが、その安定性と皮膚への浸透能力により、外用製剤に適しています .
類似化合物:
- ニコチン酸トコフェリル: 血管拡張作用で知られており、血行を改善するためにスキンケア製品で使用されます .
- リノール酸トコフェリル: 保湿作用と皮膚バリア機能の改善作用で知られています .
- コハク酸トコフェリル: 抗がん作用の可能性と、がん細胞のアポトーシスを誘導する能力について研究されています .
酢酸トコフェロールは、安定性と有効性のバランスのとれた特性により、さまざまな用途で汎用性の高い化合物となっています。
特性
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-PGHAKIONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859117 | |
| Record name | 5alpha-Allocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2464-18-8 | |
| Record name | Allocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Allocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is allocholic acid (ACA)?
A1: Allocholic acid (ACA) is a bile acid, a type of steroid acid primarily found in the bile of mammals. It is a stereoisomer of cholic acid, differing in the orientation of the hydrogen atom at the 5th carbon atom (5α configuration in ACA versus 5β in cholic acid).
Q2: How is ACA synthesized in the body?
A2: ACA is synthesized from cholesterol in the liver. The primary pathway involves multiple enzymatic steps, including hydroxylation, oxidation, and reduction. In rats, one of the identified pathways starts with cholestanol, a 5α-dihydro derivative of cholesterol, that undergoes 7α-hydroxylation followed by further modifications to form ACA [].
Q3: What is the main pathway of cholestanol conversion into ACA?
A3: Research indicates that cholestanol conversion into ACA in rats primarily follows this pathway: cholestanol → 5α-cholestane-3β,7α-diol → 7α-hydroxy-5α-cholestan-3-one → 5α-cholestane-3α,7α-diol → 5α-cholestane-3α,7α,12α-triol → ACA [].
Q4: What is the role of 12α-hydroxylation in ACA synthesis?
A4: Studies show that 12α-hydroxylation is a crucial step in ACA synthesis. For instance, in rats with bile fistulas, both 5α-cholestane-3β,7α-diol and 5α-cholestane-3α,7α-diol are converted into ACA through a pathway that includes 12α-hydroxylation []. Similarly, research on rabbits, chickens, and humans demonstrated that liver microsomal preparations, when fortified with NADPH, can catalyze the 12α-hydroxylation of allochenodeoxycholic acid to produce ACA [].
Q5: What is the significance of ACA in cholestanol metabolism?
A6: ACA serves as a significant metabolite of cholestanol. Studies in rats have shown that administration of cholestanol leads to the formation and excretion of ACA and allochenodeoxycholic acid in bile []. This highlights the role of ACA in the metabolic pathway of cholestanol.
Q6: Does cholestanol affect cholesterol metabolism?
A7: Research indicates that cholestanol can interfere with cholesterol absorption and lead to increased hepatic HMG-CoA reductase activity, a key enzyme in cholesterol biosynthesis [].
Q7: What are the primary bile acids found in the Mongolian gerbil?
A9: The Mongolian gerbil primarily produces cholic acid as its main bile acid. Minor amounts of chenodeoxycholic acid and even smaller amounts of deoxycholic acid are also present. Notably, muricholic acids are absent in gerbil bile [].
Q8: Is ACA found in species other than mammals?
A10: Yes, ACA has been identified in other vertebrates. For example, it is a major bile acid in the lizard Uromastix hardwickii [] and has been found in the bile of the Arabian Gulf catfish Arius bilineatus [].
Q9: Does ACA have any protective effects against liver injury?
A11: Studies suggest potential benefits of ACA against liver injury. For instance, in a mouse model of α-naphthylisothiocyanate-induced cholestasis, pretreatment with ACA was found to alleviate liver damage. This protection was attributed to ACA's ability to inhibit bile acid synthesis and promote bile acid efflux from the liver, restoring bile acid homeostasis [].
Q10: How does ACA pretreatment affect bile acid composition in the liver?
A12: In the mouse model of cholestasis, ACA pretreatment altered the composition of the liver bile acid pool, reducing the accumulation of certain bile acids like cholic acid, taurocholic acid, and β-muricholic acid [].
Q11: What is the role of ACA in lamprey chemical communication?
A13: Research suggests that larval sea lampreys release ACA, which acts as a migratory pheromone, attracting adults to spawning grounds []. The olfactory system of migratory adult sea lamprey is acutely sensitive to ACA, further supporting its role as a pheromone [].
Q12: Can ACA be used as a biomarker for any disease?
A14: Studies suggest that ACA could potentially serve as a metabolic marker for unstable angina, as elevated plasma levels were observed in patients with this condition compared to healthy individuals [, ].
Q13: What analytical techniques are used to study ACA?
A15: Several analytical techniques have been employed to study ACA and other bile acids. Common methods include gas-liquid chromatography (GLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques facilitate the identification and quantification of bile acids in various biological samples [, , , , ].
Q14: What challenges are associated with analyzing bile acids like ACA?
A16: Accurate analysis of bile acids can be challenging due to their structural similarities and the presence of various conjugated forms. For example, traditional methods using alkaline hydrolysis without prior solvolysis of sulfate esters can lead to bile acid degradation and artifact formation, making accurate analysis difficult [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



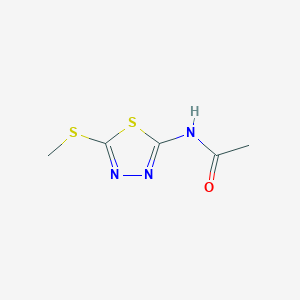

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
